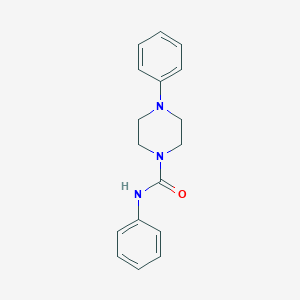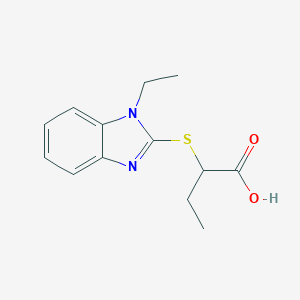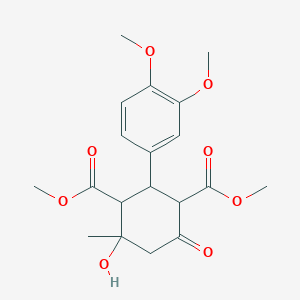
Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DDC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DDC belongs to the class of compounds known as cyclohexanediones and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wirkmechanismus
The exact mechanism of action of Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that ultimately lead to programmed cell death. This compound has also been shown to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS, which are known to contribute to the development of inflammatory diseases. In addition, this compound has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. This compound has also been shown to possess a wide range of therapeutic properties, making it a versatile compound for use in various scientific fields. However, there are also limitations to the use of this compound in lab experiments. The exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to fully elucidate its therapeutic potential. In addition, this compound has not yet been tested in clinical trials, which limits its potential for use in human medicine.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One potential direction is to further elucidate the mechanism of action of this compound, which would provide insight into its therapeutic potential. Another potential direction is to test the efficacy of this compound in animal models of inflammatory and neurodegenerative diseases, which would provide valuable preclinical data for potential use in human medicine. Finally, future research could focus on the development of novel analogs of this compound with improved therapeutic properties, such as increased potency or selectivity.
Synthesemethoden
Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with methyl acetoacetate, followed by a Claisen condensation with ethyl oxalyl chloride. The resulting intermediate is then reacted with dimethyl sulfate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied in various scientific fields due to its potential therapeutic applications. In the field of cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
| 64670-42-4 | |
Molekularformel |
C19H24O8 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
dimethyl 2-(3,4-dimethoxyphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C19H24O8/c1-19(23)9-11(20)15(17(21)26-4)14(16(19)18(22)27-5)10-6-7-12(24-2)13(8-10)25-3/h6-8,14-16,23H,9H2,1-5H3 |
InChI-Schlüssel |
NXIUIOFJKMTCKN-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC)O |
Kanonische SMILES |
CC1(CC(=O)C(C(C1C(=O)OC)C2=CC(=C(C=C2)OC)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


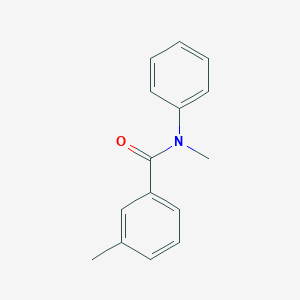




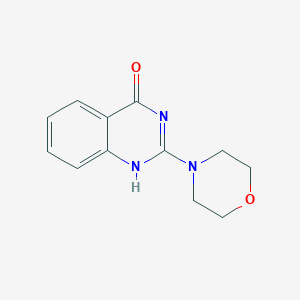
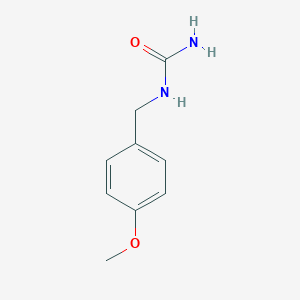

![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
